Cas no 7531-76-2 (2-Acetyl-4,5-dimethylthiazole)

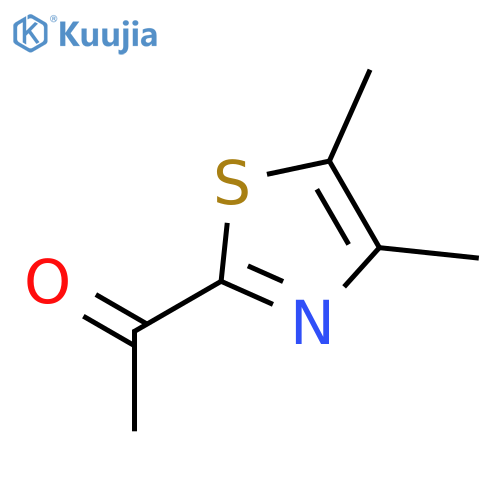

2-Acetyl-4,5-dimethylthiazole structure

商品名:2-Acetyl-4,5-dimethylthiazole

2-Acetyl-4,5-dimethylthiazole 化学的及び物理的性質

名前と識別子

-

- 1-(4,5-Dimethylthiazol-2-yl)ethanone

- 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanone

- 1-(4,5-dimethyl-2-thiazolyl)Ethanone

- 2-ACETYL-4,5-DIMETHYLTHIAZOLE

- 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-ethanone

- 1-(4,5-Dimethyl-thiazol-2-yl)-aethanon

- 1-(4,5-dimethyl-thiazol-2-yl)-ethanone

- 2-acetyl-4,5-dimethyl-1,3-thiazole

- 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-one

- EN300-244443

- AKOS012685292

- SCHEMBL569821

- 1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one

- 1-(4,5-Dimethylthiazol-2-yl)ethan-1-one

- A838379

- CS-0279638

- DTXSID60373323

- 7531-76-2

- Ethanone, 1-(4,5-dimethyl-2-thiazolyl)-

- Ethanone,1-(4,5-dimethyl-2-thiazolyl)-

- FT-0702967

- NQBBXAHMYZUTSW-UHFFFAOYSA-N

- FS-1218

- G61828

- DB-074969

- 2-Acetyl-4,5-dimethylthiazole

-

- MDL: MFCD03093823

- インチ: InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3

- InChIKey: NQBBXAHMYZUTSW-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)SC(=N1)C(=O)C

計算された属性

- せいみつぶんしりょう: 155.04000

- どういたいしつりょう: 155.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 58.2A^2

じっけんとくせい

- 密度みつど: 1.139

- ふってん: 105 °C

- フラッシュポイント: 110.8°C

- 屈折率: 1.534

- PSA: 58.20000

- LogP: 1.96250

2-Acetyl-4,5-dimethylthiazole セキュリティ情報

2-Acetyl-4,5-dimethylthiazole 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Acetyl-4,5-dimethylthiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244443-2.5g |

1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one |

7531-76-2 | 95% | 2.5g |

$782.0 | 2024-06-19 | |

| Chemenu | CM308579-10g |

1-(4,5-Dimethylthiazol-2-yl)ethanone |

7531-76-2 | 95% | 10g |

$445 | 2021-08-18 | |

| Chemenu | CM308579-1g |

1-(4,5-Dimethylthiazol-2-yl)ethanone |

7531-76-2 | 95% | 1g |

$86 | 2022-12-28 | |

| Enamine | EN300-244443-0.25g |

1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one |

7531-76-2 | 95% | 0.25g |

$156.0 | 2024-06-19 | |

| Enamine | EN300-244443-0.5g |

1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one |

7531-76-2 | 95% | 0.5g |

$299.0 | 2024-06-19 | |

| Enamine | EN300-244443-1.0g |

1-(dimethyl-1,3-thiazol-2-yl)ethan-1-one |

7531-76-2 | 95% | 1.0g |

$398.0 | 2024-06-19 | |

| 1PlusChem | 1P005YXG-250mg |

Ethanone,1-(4,5-dimethyl-2-thiazolyl)- |

7531-76-2 | 95% | 250mg |

$298.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350308-2.5g |

1-(4,5-Dimethylthiazol-2-yl)ethan-1-one |

7531-76-2 | 95+% | 2.5g |

¥30844.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350308-50mg |

1-(4,5-Dimethylthiazol-2-yl)ethan-1-one |

7531-76-2 | 95+% | 50mg |

¥14320.00 | 2024-07-28 | |

| abcr | AB248383-100mg |

2-Acetyl-4,5-dimethylthiazole; . |

7531-76-2 | 100mg |

€240.90 | 2025-02-19 |

2-Acetyl-4,5-dimethylthiazole 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

7531-76-2 (2-Acetyl-4,5-dimethylthiazole) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7531-76-2)2-Acetyl-4,5-dimethylthiazole

清らかである:99%

はかる:1g

価格 ($):1279.0